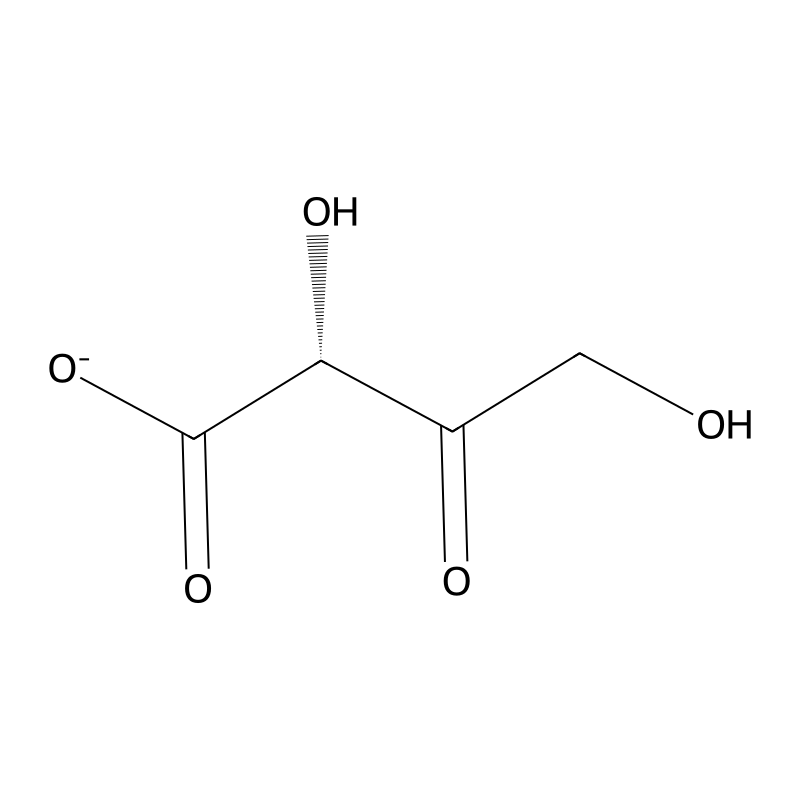3-Dehydro-L-threonate

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Canonical SMILES
Isomeric SMILES
Description
3-Dehydro-L-threonate is a hydroxy monocarboxylic acid anion characterized by its chemical formula and a molecular weight of approximately 145.08 g/mol. It is the conjugate base of 2,4-dihydroxy-3-oxobutanoic acid and is involved in various metabolic pathways, particularly those related to ascorbate and aldarate metabolism. The compound plays a significant role in the enzymatic reaction catalyzed by L-threonate 3-dehydrogenase, where it is produced from L-threonate through the oxidation process involving nicotinamide adenine dinucleotide (NAD) as a cofactor .
The primary reaction involving 3-dehydro-L-threonate is catalyzed by the enzyme L-threonate 3-dehydrogenase. This reaction can be summarized as follows:
This reaction highlights the conversion of L-threonate into 3-dehydro-L-threonate, accompanied by the reduction of NAD to NADH and the release of a proton . The enzyme belongs to the oxidoreductase family, specifically acting on the hydroxyl group of donors.
3-Dehydro-L-threonate exhibits various biological activities, particularly in metabolic pathways. Its formation from L-threonate suggests a role in carbohydrate metabolism and potentially in the biosynthesis of vitamin C (ascorbic acid). The compound's biological significance is further underscored by its involvement in redox reactions within cellular metabolism .
The synthesis of 3-dehydro-L-threonate can be achieved through enzymatic methods utilizing L-threonate 3-dehydrogenase. This enzyme catalyzes the oxidation of L-threonate in the presence of NAD^+. Additionally, chemical synthesis routes may involve multi-step organic reactions starting from simpler carbohydrates or their derivatives, although specific synthetic protocols are less documented in literature compared to enzymatic methods .
3-Dehydro-L-threonate has potential applications in various fields:
- Biochemical Research: As a metabolite, it serves as an important intermediate in studies related to carbohydrate metabolism.
- Pharmaceutical Development: Its role in metabolic pathways may provide insights for drug development targeting metabolic disorders.
- Nutritional Science: Its connection to vitamin C biosynthesis positions it as a compound of interest in nutrition and dietary studies.
Interaction studies involving 3-dehydro-L-threonate primarily focus on its enzymatic interactions. The compound's formation via L-threonate 3-dehydrogenase indicates that it may interact with other metabolites and enzymes within metabolic pathways. Further research could elucidate its role in signaling pathways or its interactions with other biochemical compounds, potentially impacting cellular functions .
Several compounds share structural or functional similarities with 3-dehydro-L-threonate. Notable examples include:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| L-Threonate | C4H7O5 | Precursor to 3-dehydro-L-threonate; involved in similar reactions. |
| D-Threonate | C4H7O5 | Stereoisomer of L-threonate; may exhibit different biological activities. |
| 2,4-Dihydroxy-3-oxobutanoic acid | C4H6O5 | Related compound; involved in similar metabolic pathways but differs structurally. |
Uniqueness of 3-Dehydro-L-threonate
3-Dehydro-L-threonate is unique due to its specific role as an intermediate formed through the action of L-threonate 3-dehydrogenase, distinguishing it from other threonates and related compounds. Its involvement in redox reactions and potential implications for vitamin C biosynthesis further enhance its significance within biochemical research and applications .








